Photochemical Synthesis of 1,2-Dimethylchrysene: A Strategic Guide to Oxidative Cyclization
Photochemical Synthesis of 1,2-Dimethylchrysene: A Strategic Guide to Oxidative Cyclization
This technical guide details the targeted synthesis of 1,2-Dimethylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental toxicology and materials science. This protocol deviates from generic templates to focus on the regiochemical logic and stringent reaction conditions required to achieve the specific 1,2-substitution pattern via the Mallory photocyclization.
Executive Summary & Strategic Logic
The synthesis of 1,2-Dimethylchrysene presents a specific regiochemical challenge: installing methyl groups at the "distal" positions of the chrysene A-ring while avoiding the formation of benz[a]anthracene isomers.
The most robust route utilizes the Mallory Reaction (oxidative photocyclization) of a specific stilbene precursor: 1-(1-naphthyl)-2-(2,3-dimethylphenyl)ethene .
Retrosynthetic Logic
The chrysene skeleton is constructed by forming a bond between the C2 position of a naphthalene moiety and the ortho-position of a styryl phenyl ring.
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Ring Selection: To obtain chrysene (rather than benz[a]anthracene), the stilbene backbone must be built from 1-naphthaldehyde (not 2-naphthaldehyde).
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Substituent Placement: The "1,2" positions on the final chrysene molecule correspond to the ortho and meta positions of the phenyl ring relative to the vinyl linker.
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By using a 2,3-dimethylphenyl moiety, the methyl group at position 2 (ortho to linker) maps to C1 of chrysene.
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The methyl group at position 3 (meta to linker) maps to C2 of chrysene.
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Regiocontrol: Cyclization occurs at the unsubstituted C6 position of the phenyl ring, as the C2 position is blocked by a methyl group, forcing the formation of the desired isomer.
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Figure 1: Retrosynthetic pathway highlighting the precursor required to map substituents to the 1,2-positions of the final chrysene core.
Phase I: Synthesis of the Stilbene Precursor
The first phase involves the construction of the carbon skeleton via a Wittig olefination. This step must maximize the yield of the alkene, although the cis/trans ratio is irrelevant as the subsequent photochemical step involves photoisomerization.
Reagents and Materials
| Component | Specification | Role |
| Aldehyde | 1-Naphthaldehyde (>98%) | Scaffold A (Naphthalene core) |
| Phosphonium Salt | (2,3-Dimethylbenzyl)triphenylphosphonium bromide | Scaffold B (Methylated Ring A) |
| Base | Sodium Ethoxide (NaOEt) or n-BuLi | Deprotonation to form ylide |
| Solvent | Anhydrous Ethanol (for NaOEt) or THF (for n-BuLi) | Reaction Medium |
Protocol: Wittig Olefination
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Ylide Formation: In a flame-dried flask under nitrogen, suspend (2,3-dimethylbenzyl)triphenylphosphonium bromide (1.1 equiv) in anhydrous ethanol. Add Sodium Ethoxide (1.2 equiv) dropwise. The solution should turn yellow/orange, indicating ylide formation. Stir for 30 minutes at room temperature.
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Addition: Add 1-Naphthaldehyde (1.0 equiv) dropwise.
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Reflux: Heat the mixture to reflux for 4–6 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 9:1).
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Workup: Cool to room temperature. Pour into water and extract with dichloromethane (DCM). Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: The crude product will contain triphenylphosphine oxide (TPPO). Purify via silica gel flash chromatography (eluent: 100% Hexanes to 5% EtOAc/Hexanes).
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Note: You may isolate a mixture of cis and trans isomers.[1] Do not separate them. Both isomers converge to the product in the next step.
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Phase II: Oxidative Photocyclization (The Mallory Reaction)[3][4]
This is the critical step. The reaction involves a reversible electrocyclic ring closure followed by an irreversible oxidative aromatization.
Mechanistic Pathway[3][5][6][7][8]
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Photoisomerization: trans-Stilbene
cis-Stilbene (Only the cis isomer cyclizes).[1] -
Cyclization: cis-Stilbene
4a,4b-Dihydrophenanthrene (DHP) intermediate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Oxidation: DHP + Oxidant
1,2-Dimethylchrysene + 2HI.
Experimental Setup & Critical Parameters
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Concentration (The Dilution Principle): The reaction must be performed at high dilution (~0.01 M ) to prevent intermolecular [2+2] dimerization, which competes with the intramolecular cyclization.
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Oxidant: Iodine (I₂) is the catalyst.[1][3][4][5] Propylene oxide is added as a scavenger to trap the HI produced, preventing acid-catalyzed side reactions and shifting the equilibrium forward.
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Light Source: 450W Medium-pressure Mercury Hanovia lamp utilizing a Pyrex filter (cutoff
< 280 nm) to avoid degrading the methyl groups.
Detailed Protocol
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Preparation: Dissolve 1.0 g of the stilbene precursor in 1.0 L of Toluene or Cyclohexane . (Benzene is traditional but toxic; Toluene is a validated substitute).
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Additives: Add Iodine (5 mol%) and Propylene Oxide (10–20 equiv).
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Why Propylene Oxide? It acts as a "sponge" for HI, forming iodopropanol. This prevents the reduction of the DHP intermediate back to the stilbene.
-
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Irradiation: Place the solution in an immersion well photochemical reactor equipped with a water-cooled jacket. Bubble air or oxygen slowly through the solution during irradiation (Mallory conditions often use air as a co-oxidant to regenerate Iodine).
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Monitoring: Irradiate for 12–24 hours. Monitor via UV-Vis spectroscopy (disappearance of the stilbene absorbance) or GC-MS.
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Workup: Wash the photolysate with saturated aqueous Sodium Thiosulfate (
) to remove residual Iodine. Dry over and evaporate the solvent. -
Purification: Recrystallize from Benzene-Ethanol or purify via column chromatography (Hexane/DCM) to isolate 1,2-Dimethylchrysene.
Figure 2: The mechanistic flow of the Mallory reaction, emphasizing the role of the HI scavenger in driving the reaction to completion.
Analytical Validation (Self-Validating System)
To ensure the product is the 1,2-isomer and not a rearranged product, verify using 1H NMR :
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Bay Region Protons: In chrysene, the protons in the "bay" region (H4 and H5) are significantly deshielded (
ppm) due to Van der Waals repulsion. -
Coupling: For 1,2-dimethylchrysene, the A-ring contains protons only at positions 3 and 4.
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You should observe an AB quartet (or two doublets) for H3 and H4 with an ortho coupling constant (~8-9 Hz).
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H4 will be the highly deshielded signal in the bay region.
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The absence of a singlet in the aromatic region rules out the 1,3-dimethyl isomer (which would have an isolated H2).
-
References
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Mallory, F. B., & Mallory, C. W. (1984).[1][6] Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1–456.
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Mallory, F. B., Wood, C. S., & Gordon, J. T. (1964).[2] Photochemistry of Stilbenes.[7][1][3][4][8][2][6][9] III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes. Journal of the American Chemical Society, 86(15), 3094–3102.
-
Liu, L., Yang, B., Katz, T. J., & Poindexter, M. K. (1991). Improved Synthesis of Helicenes. Journal of Organic Chemistry, 56(12), 3769–3775. (Describes the Propylene Oxide modification).
-
Collins, S. K., & Vachon, M. P. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. (Contextual validation of methylated styrylnaphthalene cyclization).
Sources
- 1. mdpi.com [mdpi.com]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiospecific Photochemical Synthesis of Methylchrysenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
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- 8. Assembly of Pyrenes through a Quadruple Photochemical Cascade: Blocking Groups Allow Diversion from the Double Mallory Path to Photocyclization at the Bay Region - PMC [pmc.ncbi.nlm.nih.gov]
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